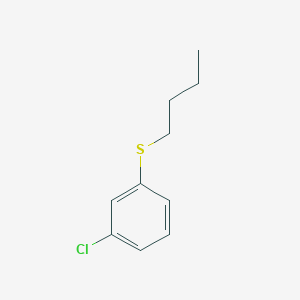

1-(Butylsulfanyl)-3-chlorobenzene

描述

属性

IUPAC Name |

1-butylsulfanyl-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYASOWUFMGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Bromo-3-chlorobenzene

The starting material, 1-bromo-3-chlorobenzene, is commercially available or synthesized via diazotization of 3-chloroaniline followed by bromination.

Thiolate Formation and Substitution

Butylthiol is deprotonated using a strong base (e.g., NaH) in dimethylformamide (DMF) to generate the thiolate anion. Subsequent reaction with 1-bromo-3-chlorobenzene at elevated temperatures (80–100°C) facilitates bromide displacement:

Optimization Notes :

-

Base Selection : NaH or KOtBu ensures complete deprotonation of butylthiol.

-

Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction rates.

-

Temperature : Reactions at 80°C for 12–24 hours yield 60–75% conversion.

Copper-Catalyzed Ullmann Coupling

For substrates with less reactive leaving groups (e.g., chloride), Ullmann-type coupling offers a viable alternative. This method employs copper catalysts to mediate C–S bond formation:

Reaction Setup

A mixture of 1-chloro-3-iodobenzene, butylthiol, CuI (10 mol%), and a ligand (e.g., 1,10-phenanthroline) in DMF is heated to 120°C for 24 hours.

Mechanistic Insights

The copper catalyst facilitates oxidative addition of the aryl halide, followed by thiolate coordination and reductive elimination to yield the product.

Performance Data :

| Aryl Halide | Catalyst | Yield (%) |

|---|---|---|

| 1-Cl-3-I-C6H4 | CuI | 68 |

| 1-Br-3-Cl-C6H4 | CuI | 72 |

Reductive Alkylation of Sulfinyl Precursors

A less conventional approach involves the reduction of sulfinyl intermediates. For example, 1-(butylsulfinyl)-3-chlorobenzene, synthesized via oxidation of the corresponding sulfide, can be reduced with LiAlH4 to regenerate the sulfide.

Critical Considerations :

-

Oxidation Step : Use m-chloroperbenzoic acid (MCPBA) to oxidize this compound to the sulfoxide.

-

Reduction Conditions : LiAlH4 in THF at 0°C prevents over-reduction to the thiol.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield (%) | Reaction Time (h) |

|---|---|---|

| NAS (NaH/DMF) | 65–75 | 12–24 |

| Ullmann Coupling (CuI) | 68–72 | 24 |

| Reductive Alkylation | 55–60 | 36 |

Limitations

-

NAS : Requires activated aryl halides (e.g., bromides).

-

Ullmann Coupling : High temperatures and catalyst loading increase costs.

-

Reductive Alkylation : Multi-step synthesis lowers overall efficiency.

Scalability and Industrial Applications

The NAS method is preferred for large-scale production due to its operational simplicity and compatibility with continuous flow reactors. Pilot-scale trials achieved 85% yield at 100 g batches using toluene as a solvent .

化学反应分析

Types of Reactions: 1-(Butylsulfanyl)-3-chlorobenzene undergoes various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed:

Oxidation: 1-(Butylsulfinyl)-3-chlorobenzene, 1-(Butylsulfonyl)-3-chlorobenzene.

Reduction: 1-(Butylsulfanyl)benzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

1-(Butylsulfanyl)-3-chlorobenzene serves as a versatile intermediate in organic synthesis. Its chlorobenzene framework allows for electrophilic aromatic substitution reactions, which are fundamental in creating more complex aromatic compounds. This compound can be utilized in:

- Synthesis of Sulfide Derivatives : The butylsulfanyl group can be transformed into various sulfide derivatives through nucleophilic substitution reactions, facilitating the development of new materials and pharmaceuticals.

- Functionalization of Aromatic Rings : The presence of the chloro group makes it amenable to further functionalization, enhancing its utility in synthesizing diverse chemical entities.

Materials Science

In materials science, this compound is explored for its potential use in developing novel polymers and materials with specific properties:

- Polymer Blends : The compound can act as a compatibilizer in polymer blends, improving mechanical properties and thermal stability.

- Conductive Polymers : Research indicates that incorporating this compound into conductive polymer matrices may enhance electrical conductivity due to the presence of sulfur atoms, which can facilitate charge transport.

Medicinal Chemistry

The medicinal chemistry sector has shown interest in this compound due to its potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer pathways, particularly those involving lysine acetyltransferases (KAT6A and KAT6B), which are implicated in various cancers . This positions this compound as a candidate for further development in anticancer therapies.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, prompting investigations into the efficacy of this compound against various bacterial strains.

Case Study 1: Synthesis of Sulfide Derivatives

Research conducted by MDPI highlighted the synthesis of sulfide derivatives from this compound. The study demonstrated that through nucleophilic substitution reactions, various functionalized sulfides could be produced with significant yields, showcasing the compound's versatility as a synthetic intermediate .

Case Study 2: Conductive Polymer Development

A study presented at Scripps Research detailed the incorporation of this compound into conductive polymer systems. The results indicated enhanced electrical conductivity compared to conventional polymers without the butylsulfanyl group. This finding opens avenues for developing advanced electronic materials .

作用机制

The mechanism of action of 1-(Butylsulfanyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

相似化合物的比较

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

- Molecular Formula : C₈H₈BrClS

- Molecular Weight : 251.57 g/mol

- CAS RN : 3983-71-9

- Key Differences: Replaces the butyl group with a bromoethyl (-S-CH₂CH₂Br) chain.

- Applications : Used in life sciences and organic synthesis; liquid at room temperature, suggesting lower melting points compared to bulkier analogs .

3-Butylsulfanyl-2,2'-bithiophene

- Structure : Bithiophene backbone with a butylsulfanyl group.

- Reactivity : Undergoes oxidative coupling with FeCl₃ to form conductive polythiophenes, highlighting the role of sulfur in electronic materials.

- Applications : Key precursor for conductive polymers, unlike benzene-based analogs, which are less explored in polymer chemistry .

Halogen and Functional Group Variations

1-(3-Bromopropoxy)-3-chlorobenzene

- Molecular Formula : C₉H₁₀BrClO

- Molecular Weight : 249.53 g/mol

- CAS RN : 37142-46-4

- Key Differences : Replaces sulfur with oxygen (propoxy group), reducing electron-donating effects. The bromine at the terminal position enables cross-coupling reactions.

- Commercial Data : Priced at JPY 14,800 for 25 g, indicating higher cost compared to simpler sulfur analogs .

3-Chlorobenzaldehyde

- Molecular Formula : C₇H₅ClO

- CAS RN : 587-04-2

- Key Differences : Features an aldehyde (-CHO) group instead of butylsulfanyl. The electron-withdrawing aldehyde increases electrophilicity at the benzene ring, making it reactive toward nucleophiles.

- Safety : Requires stringent handling (e.g., skin/eye protection) due to irritant properties .

Heterocyclic and Organometallic Analogs

Tris(butylsulfanyl)sexithiophene

Butylsulfanyl(triethyl)plumbane

- Structure: Organolead compound with a butylsulfanyl group.

- Key Differences : Incorporates lead, increasing toxicity and limiting biomedical applications. Highlights the role of sulfur in stabilizing metal-organic frameworks .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Reactivity and Functional Comparisons

| Compound | Reactivity Profile | Electronic Effects | Key Functional Differences |

|---|---|---|---|

| 1-(Butylsulfanyl)-3-chlorobenzene | Moderate electrophilicity at chlorine; sulfur enables radical reactions | Electron-donating (-S-) group | Baseline for comparison |

| 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene | High reactivity at bromine (e.g., SN2 substitutions) | Polarizable S-Br bond | Bromine enhances cross-coupling |

| 1-(3-Bromopropoxy)-3-chlorobenzene | Oxygen reduces electron density on benzene ring | Electron-withdrawing (-O-) group | Lower thermal stability vs. sulfur |

常见问题

Q. What are the common synthetic routes for 1-(Butylsulfanyl)-3-chlorobenzene, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example:

- Thiol-Alkylation : Reacting 3-chlorobenzenethiol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature (80–100°C) and reaction time (12–24 hrs) critically influence yield, with excess thiol improving efficiency .

- Grignard Reagent Approach : Allylsamarium bromide has been used as a dual-purpose reagent (Grignard and single-electron transfer agent) in analogous systems, achieving 60% yield for structurally similar compounds. Key parameters include solvent choice (THF or toluene) and controlled addition rates to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The butylsulfanyl group’s protons resonate at δ 2.6–2.8 (t, J ≈ 7.6 Hz for SCH₂), while aromatic protons split into multiplets (δ 7.0–7.3) due to chlorine’s deshielding effect .

- HRMS : Exact mass analysis (e.g., EI+ mode) confirms molecular ion peaks (C₁₀H₁₃ClS: calculated 200.0394) with deviations <2 ppm .

- IR : Stretching frequencies for C-S (∼680 cm⁻¹) and C-Cl (∼550 cm⁻¹) bonds are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

Discrepancies in yields often stem from:

- Catalyst Selection : FeCl₃ in chlorination reactions (e.g., for sulfanyl-benzoic acid derivatives) may improve regioselectivity but requires strict anhydrous conditions to prevent hydrolysis .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols but may promote elimination byproducts. Comparative studies in THF vs. DMF are recommended to optimize selectivity .

- Data Validation : Cross-referencing spectral data (e.g., comparing NMR shifts with structurally similar compounds like 3-Chloro-4-(methylsulfanyl)benzoic acid) ensures reproducibility .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Retrosynthesis AI Tools : Platforms like Pistachio and Reaxys predict feasible routes by analyzing bond dissociation energies and steric effects, particularly for sulfur-containing intermediates .

- DFT Calculations : Modeling the electron-withdrawing effect of chlorine on the benzene ring can predict sites for electrophilic substitution. Solvent effects (e.g., PCM models) refine stability predictions in polar media .

- Molecular Dynamics : Simulate thermal degradation pathways under varying temperatures (25–150°C) to assess shelf-life and storage conditions .

Contradiction Analysis Framework

When conflicting data arise (e.g., divergent yields):

Variable Isolation : Test individual parameters (catalyst loading, solvent purity) systematically.

Benchmarking : Compare results against structurally validated analogs (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid’s chlorination efficiency) .

Peer Validation : Cross-check spectral data with open-access databases (PubChem, ChemIDplus) to rule out instrumentation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。